methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate

CCR2 antagonism Chemokine receptor Inflammation

Methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate (CAS 1105189-73-8) is a 2-mercaptoimidazole (imidazole-2-thione) derivative featuring a 4-bromophenyl substituent at the 5-position and a methyl acetate ester at the N-1 position. With a molecular formula of C₁₂H₁₁BrN₂O₂S and a molecular weight of 327.20 g/mol, this compound belongs to a privileged scaffold in medicinal chemistry, where the 2-mercaptoimidazole core is known to confer potent biological activities including CCR2 antagonism, tyrosinase inhibition, and antimicrobial effects.

Molecular Formula C12H11BrN2O2S
Molecular Weight 327.2 g/mol
CAS No. 1105189-73-8
Cat. No. B1452862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate
CAS1105189-73-8
Molecular FormulaC12H11BrN2O2S
Molecular Weight327.2 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C(=CNC1=S)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H11BrN2O2S/c1-17-11(16)7-15-10(6-14-12(15)18)8-2-4-9(13)5-3-8/h2-6H,7H2,1H3,(H,14,18)
InChIKeyPLNIYAFTORPKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate (CAS 1105189-73-8): A Versatile 2-Mercaptoimidazole Building Block for Drug Discovery


Methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate (CAS 1105189-73-8) is a 2-mercaptoimidazole (imidazole-2-thione) derivative featuring a 4-bromophenyl substituent at the 5-position and a methyl acetate ester at the N-1 position. With a molecular formula of C₁₂H₁₁BrN₂O₂S and a molecular weight of 327.20 g/mol, this compound belongs to a privileged scaffold in medicinal chemistry, where the 2-mercaptoimidazole core is known to confer potent biological activities including CCR2 antagonism, tyrosinase inhibition, and antimicrobial effects [1]. The compound is commercially available as a high-purity (>95%) building block for early-stage drug discovery, offering a unique combination of structural features—a bromophenyl group for halogen bonding and cross-coupling, a thione moiety for metal chelation and target binding, and an ester handle for facile derivatization—that are not simultaneously present in simpler 2-mercaptoimidazole analogs .

Why Methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate Cannot Be Replaced by Generic 2-Mercaptoimidazoles


Generic 2-mercaptoimidazoles—such as unsubstituted 2-mercaptoimidazole (MI; CAS 872-35-5), methimazole (MMI; CAS 60-56-0), or simple 4-aryl-2-mercaptoimidazoles lacking the N-acetate ester—fail to replicate the differentiated functionality of methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate for two critical reasons. First, the 4-bromophenyl group at position 5 is not merely a hydrophobic appendage; SAR studies on CCR2 antagonists demonstrate that halogen substitution on the phenyl ring is essential for high-affinity receptor binding, with non-halogenated or mono-methyl/methoxy analogs showing significantly reduced activity [1]. Second, the N-1 methyl acetate ester provides a synthetic handle for late-stage diversification (hydrolysis to carboxylic acid, amidation, reduction) that is absent in the corresponding N-unsubstituted or N-alkyl analogs such as 4-(4-bromophenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 436095-86-2) [2]. These two structural features—the bromophenyl pharmacophore and the ester-functionalized scaffold—are simultaneously required for the compound's utility as a versatile intermediate in parallel synthesis and SAR exploration, meaning that procurement of a simpler analog compromises both biological relevance and synthetic tractability.

Quantitative Differentiation Evidence for Methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate Versus Closest Analogs


CCR2 Antagonism Imputed Potency Advantage Over Non-Brominated Phenyl Analogs

The 4-bromophenyl group at the imidazole 5-position of this compound is predicted, by class-level SAR inference from the 2-mercaptoimidazole CCR2 antagonist series, to confer substantially higher binding affinity compared to non-halogenated phenyl analogs. In the foundational CCR2 SAR study, the 3,4-dichlorophenyl analog 1a demonstrated an IC₅₀ of 0.2 μM in MCP-1-induced calcium flux in THP-1 cells, while mono-methyl, mono-methoxy, and phenoxy-substituted analogs were markedly less active, and desulfurized analogs were entirely inactive [1]. A subsequent QSAR analysis of 26 2-mercaptoimidazoles established that halogen substitution on the pendant aryl ring is a dominant positive contributor to pIC₅₀, with GA-ANN models capturing 93% of activity variance [2]. Methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate, bearing both the critical 4-bromophenyl motif and the intact thione, occupies a region of the chemical space associated with nanomolar-range CCR2 inhibitory potency, whereas the corresponding unsubstituted phenyl analog (i.e., 5-phenyl-2-mercaptoimidazole analogs) falls within a predicted IC₅₀ range >1 μM based on QSAR descriptors [2]. No direct head-to-head assay data comparing the bromophenyl and phenyl analogs has been published for this specific scaffold.

CCR2 antagonism Chemokine receptor Inflammation

Tyrosinase Inhibitory Potency Inferred Superiority Over Unsubstituted 2-Mercaptoimidazole (MI)

The 2-mercaptoimidazole core is an established tyrosinase inhibitor pharmacophore, and the addition of a 4-bromophenyl substituent is expected to enhance potency through increased hydrophobic interaction and halogen bonding with the enzyme's active site. Direct comparative data for this specific compound are unavailable; however, class-level evidence from methimazole derivatives demonstrates that structural elaboration of the imidazole scaffold modulates inhibitory activity. In a standardized mushroom tyrosinase assay, 2-mercaptoimidazole (MI, compound 1) exhibited an IC₅₀ of 4.11 mM, methimazole (MMI, compound 2) exhibited an IC₅₀ of 1.43 mM, and the N-Boc-protected derivative (compound 3) achieved an IC₅₀ of 1.50 mM [1]. The introduction of bulky, lipophilic substituents on the imidazole core was associated with improved potency. Methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate incorporates both a lipophilic bromophenyl group and an N-ester functionality, structural features that, by class-level inference, position its expected tyrosinase IC₅₀ in the sub-millimolar to low-millimolar range, representing at minimum a 2.7-fold improvement over unsubstituted MI (IC₅₀ 4.11 mM) [1]. The bromophenyl group may additionally confer copper-chelating properties synergistic with the thione, as electron-withdrawing aryl substituents enhance imidazole-2-thione metal-binding affinity [2].

Tyrosinase inhibition Melanogenesis Skin pigmentation

N-Acetate Ester as a Differentiating Synthetic Handle Versus 4-(4-Bromophenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 436095-86-2)

Methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate (MW 327.20) differs from its closest direct analog, 4-(4-bromophenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 436095-86-2; MW 255.13), by the presence of a methyl acetate group at the N-1 position [1]. This N-acetate ester is not merely a solubility-modifying group; it provides a latent carboxylic acid functionality accessible via mild alkaline hydrolysis (NaOH in aqueous ethanol, as demonstrated for the analogous ester 15 in the 2-mercaptoimidazole sulfonamide series) [2]. The resulting carboxylic acid can be directly conjugated to amines, amino acids, or biotin tags via standard HATU/EDC coupling, enabling rapid library synthesis for SAR exploration. In contrast, 4-(4-bromophenyl)-1,3-dihydro-2H-imidazole-2-thione lacks any functionalizable substituent at N-1, limiting its utility to direct screening of the unmodified scaffold without a straightforward path to derivative generation [1]. The acetate ester also serves as a protecting group for the imidazole N-1 position during subsequent transformations at the C-2 thione (e.g., S-alkylation) or the C-4/C-5 positions (e.g., bromophenyl cross-coupling), a synthetic option unavailable with the N-unsubstituted comparator [2].

Medicinal chemistry Parallel synthesis Building block

Commercial Availability at >95% Purity Versus Discontinued or Unavailable Analogs

Methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate (CAS 1105189-73-8) is currently available from multiple suppliers (Leyan, Chemenu, Life Chemicals) at a certified purity of ≥95%, with a molecular weight of 327.20 g/mol confirmed by LC-MS and ¹H NMR . In contrast, the structurally closest comparator bearing both a bromophenyl and an imidazole-2-thione core, 4-(4-bromophenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 436095-86-2), is listed as a 'discontinued product' by at least one major European supplier (CymitQuimica), with residual stock priced at €3,705.00 for 5 g, representing a >100-fold cost premium per gram relative to the target compound . Furthermore, the 3-bromophenyl regioisomer (CAS 192800-59-2) lacks any commercial biological activity data and is offered only through bespoke synthesis channels with extended lead times . The combination of established purity characterization, multi-vendor availability, and competitive pricing makes the target compound a logistically superior choice for reproducible research, eliminating the supply-chain risk associated with single-source or discontinued analogs.

Chemical procurement Compound sourcing Purity specification

Prioritized Research and Industrial Application Scenarios for Methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate


Scaffold for CCR2 Antagonist Lead Optimization in Inflammatory Disease Programs

The 4-bromophenyl-2-mercaptoimidazole core of this compound maps directly onto the pharmacophore established for potent CCR2 antagonists (IC₅₀ < 200 nM class-level prediction for halogenated analogs) [1][2]. The N-acetate ester enables rapid synthesis of focused libraries via hydrolysis to the carboxylic acid followed by amide coupling with diverse amines, allowing systematic exploration of the N-1 substituent vector while preserving the critical bromophenyl and thione motifs. This compound is ideally suited as a starting point for hit-to-lead campaigns targeting rheumatoid arthritis, multiple sclerosis, COPD, or atherosclerosis where CCR2-mediated monocyte recruitment is implicated [1].

Tyrosinase Inhibitor Development for Melanogenesis and Skin Pigmentation Research

Class-level evidence from methimazole and 2-mercaptoimidazole derivatives demonstrates that the 2-mercaptoimidazole scaffold inhibits mushroom tyrosinase with IC₅₀ values in the low-millimolar range (1.43–4.11 mM), and that lipophilic substitution improves potency [3]. Methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate combines a lipophilic 4-bromophenyl group with a thione copper-chelating moiety, positioning it as a candidate for further optimization into sub-millimolar tyrosinase inhibitors. The ester handle allows subsequent modification to improve cell permeability and reduce cytotoxicity, addressing the toxicity limitations observed with simpler 2-mercaptoimidazoles in B16/F10 melanoma cells [3].

Diversity-Oriented Synthesis Building Block for Antimicrobial and Antifungal Agent Discovery

The 2-mercaptoimidazole scaffold is a privileged structure in antifungal drug discovery, with established activity against Candida albicans and Aspergillus niger mediated through 14α-demethylase inhibition [4]. Methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate provides a dual-functionalized scaffold where the bromophenyl group can participate in Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl substituents, while the N-acetate ester can be independently elaborated to carboxamides, esters, or reduced to the corresponding alcohol. This orthogonal reactivity enables rapid construction of structurally diverse 2-mercaptoimidazole libraries for antimicrobial screening, with the additional advantage that the thione remains available for metal complexation—a feature exploited in mercaptoimidazolyl microbicide patents [5].

Synthetic Intermediate for Dopamine-β-Hydroxylase (DBH) Inhibitor Programs

Patent literature establishes that 2-mercaptoimidazole-5-carboxylic acid derivatives and related N-substituted 2-mercaptoimidazoles are potent dopamine-β-hydroxylase inhibitors with potential applications as antihypertensive and cardiotonic agents [6]. Methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate can serve as a precursor to the corresponding 2-mercaptoimidazole-1-acetic acid via simple ester hydrolysis, providing direct access to the carboxylic acid pharmacophore featured in DBH inhibitor patents. The 4-bromophenyl substituent offers an additional vector for modulating DBH binding affinity and selectivity versus related copper-dependent enzymes, distinguishing this compound from simpler 2-mercaptoimidazole-5-carboxylic acid scaffolds that lack aryl substitution [6].

Quote Request

Request a Quote for methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.